molecular formula C15H20N4O2S B5506596 (4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5506596
M. Wt: 320.4 g/mol
InChI Key: PHIHYXCDTHVHSV-UONOGXRCSA-N
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Description

Synthesis Analysis

The synthesis of complex pyrimidin-2-yl derivatives involves multi-step chemical reactions, starting from basic building blocks to achieve the desired compound. For example, the synthesis of pyrazolo[1,5-a]pyrimidines involves reactions between dimethylaminovinyl derivatives and hydrazine, leading to cyclization and the formation of the pyrazolopyrimidine core. The synthesis can include modifications and functionalizations at various positions of the core structure to introduce different substituents, including sulfanyl, amino, and alkyl groups, which are critical for the biological activity and physical properties of these compounds (Chimichi et al., 1996).

Molecular Structure Analysis

Molecular structure analysis of pyrimidin-2-yl derivatives and similar compounds is typically conducted using NMR spectroscopy and X-ray diffraction analysis. These techniques allow for the elucidation of the compound's structure, including the configuration of stereocenters, the planarity of aromatic systems, and the presence of intramolecular hydrogen bonding. For instance, the structure of N-methyl derivatives of pyrazolopyrimidines was established using NMR spectroscopy and confirmed by X-ray structure analysis, revealing insights into the molecular configuration and spatial arrangement of atoms within the molecule (Chimichi et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of pyrimidin-2-yl derivatives involves a variety of reactions, including cyclization, nucleophilic substitution, and electrophilic addition. These reactions are influenced by the electronic nature of the substituents and the overall molecular structure. The synthesis process often involves the reaction of halides, hydrazines, and other reagents to introduce or modify functional groups within the molecule. The properties of these compounds, such as their reactivity with different nucleophiles, are crucial for their potential applications in medicinal chemistry and material science (Khazaei et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined by their molecular structure and functional groups. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be used to assess the thermal stability and phase transitions of the compounds. The crystal structure, determined by X-ray crystallography, provides information on the molecular packing, hydrogen bonding patterns, and overall solid-state structure of the compound (Liu et al., 2009).

Chemical Properties Analysis

The chemical properties of pyrimidin-2-yl derivatives, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are key for their application in synthesis and drug design. Studies on the reactivity of these compounds with different nucleophiles, electrophiles, and radicals can provide insights into their potential uses in organic synthesis and as intermediates in the synthesis of biologically active molecules. The electronic properties, such as electron density distribution and frontier molecular orbitals, can be analyzed using computational chemistry methods to predict reactivity and interactions with biological targets (Sandford et al., 2005).

Scientific Research Applications

Chemical Reactions and Synthesis

Chemical studies on related pyrazine and pyrimidine derivatives highlight their utility in synthesizing complex heterocyclic compounds. For instance, the reaction of certain pyrazolo[1,5-a]pyrimidines with hydrazine hydrate demonstrates the potential for creating diverse chemical structures, serving as a foundational step for further modifications and applications in drug development (Chimichi et al., 1996). Additionally, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their cytotoxicity against cancer cells underscore the relevance of these compounds in medicinal chemistry (Hassan et al., 2014).

Biological Activities

Research into pyrazolo and pyrimidinyl derivatives has also shown promising biological activities, including antimicrobial properties. Novel syntheses of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives from new 5-aminopyrazoles have revealed significant antibacterial activity and cytotoxicity, suggesting potential applications in developing new antimicrobial agents (Al-Adiwish et al., 2013).

Advanced Materials and Molecular Complexes

The exploration of pyrimidin-4-yl and related heterocyclic compounds extends into the realm of materials science, where their coordination with metals can lead to novel materials with unique properties. For example, the assembly of silver(I) coordination networks using heteroaryl ethynide ligands, including pyrimidinyl derivatives, showcases the potential for constructing multidimensional coordination networks with applications ranging from catalysis to materials science (Zhao et al., 2009).

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and minimize risk .

Future Directions

Given the interesting structure of this compound and the biological activity of many pyrimidine and pyrazine derivatives, it could be worthwhile to investigate this compound further. Potential areas of research could include the synthesis and characterization of the compound, the investigation of its physical and chemical properties, and the exploration of its biological activity .

properties

IUPAC Name

(4aS,7aR)-1-pent-2-ynyl-4-pyrimidin-2-yl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-2-3-4-8-18-9-10-19(15-16-6-5-7-17-15)14-12-22(20,21)11-13(14)18/h5-7,13-14H,2,8-12H2,1H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIHYXCDTHVHSV-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCN1CCN(C2C1CS(=O)(=O)C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC#CCN1CCN([C@H]2[C@@H]1CS(=O)(=O)C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

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